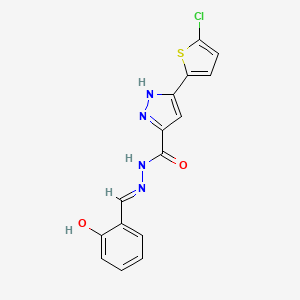
3-(5-Chlorothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-クロロチオフェン-2-イル)-N'-(2-ヒドロキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
3-(5-クロロチオフェン-2-イル)-N'-(2-ヒドロキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、5-クロロチオフェン-2-カルボン酸ヒドラジドと2-ヒドロキシベンズアルデヒドの縮合反応によって行われます。この反応は通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。得られた生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業的生産方法
この化合物の具体的な工業的生産方法はあまりよく文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することに関係します。これには、反応条件の最適化、工業グレードの溶媒や試薬の使用、結晶化や蒸留などの大規模精製技術の採用が含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にチオフェン環で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ピラゾール環のカルボニル基を標的にし、それをアルコールに変換することができます。
置換: チオフェン環の塩素原子は、さまざまな求核剤で置換することができ、異なる誘導体を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、多くの場合、塩基性条件下で置換反応に使用できます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: さまざまな置換チオフェン誘導体。
科学研究での応用
化学
この化合物は、より複雑な分子の合成におけるビルディングブロックとしての可能性について研究されています。そのユニークな構造により、さまざまな化学修飾が可能になり、有機合成における汎用性の高い中間体となっています。
生物学
生物学的研究では、3-(5-クロロチオフェン-2-イル)-N'-(2-ヒドロキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジドは、抗菌剤、抗真菌剤、抗がん剤としての可能性について調査されています。生物学的標的に結合する能力は、創薬における有望な候補となっています。
医学
この化合物の潜在的な治療的特性は、医薬品化学において注目されています。特定の酵素または受容体を阻害する能力が研究されており、さまざまな疾患に対する新しい治療法の開発につながる可能性があります。
工業
工業部門では、この化合物の安定性と反応性により、ポリマーやコーティングなどの新素材の開発に役立っています。そのユニークな特性は、特定の特性を持つ材料を作成するために活用できます。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(5-Chlorothiophen-2-yl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It has been studied for its ability to inhibit specific enzymes or receptors, which could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its unique properties can be exploited to create materials with specific characteristics.
作用機序
3-(5-クロロチオフェン-2-イル)-N'-(2-ヒドロキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジドの作用機序は、特定の分子標的との相互作用に関係しています。たとえば、特定の酵素の活性部位に結合して、基質結合とそれに続く触媒活性を阻害する可能性があります。標的タンパク質と水素結合や疎水性相互作用を形成する能力は、その生物学的活性にとって重要です。
類似の化合物との比較
類似の化合物
- 3-(5-ブロモチオフェン-2-イル)-N'-(2-ヒドロキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジド
- 3-(5-メチルチオフェン-2-イル)-N'-(2-ヒドロキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジド
- 3-(5-ニトロチオフェン-2-イル)-N'-(2-ヒドロキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジド
独自性
類似の化合物と比較して、3-(5-クロロチオフェン-2-イル)-N'-(2-ヒドロキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジドは、チオフェン環に塩素原子が存在するため、独特です。この塩素原子は、化合物の反応性と生物学的活性に大きな影響を与える可能性があり、アナログとは異なるものになります。
類似化合物との比較
Similar Compounds
- 3-(5-Bromothiophen-2-yl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(5-Methylthiophen-2-yl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(5-Nitrothiophen-2-yl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(5-Chlorothiophen-2-yl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the chlorine atom on the thiophene ring. This chlorine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs.
特性
CAS番号 |
303106-97-0 |
|---|---|
分子式 |
C15H11ClN4O2S |
分子量 |
346.8 g/mol |
IUPAC名 |
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2S/c16-14-6-5-13(23-14)10-7-11(19-18-10)15(22)20-17-8-9-3-1-2-4-12(9)21/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ |
InChIキー |
KXTIKWSWVFZRKF-CAOOACKPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11647914.png)
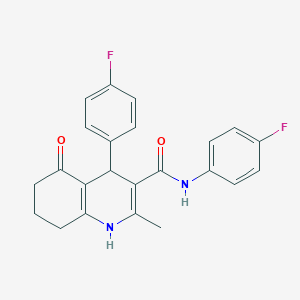
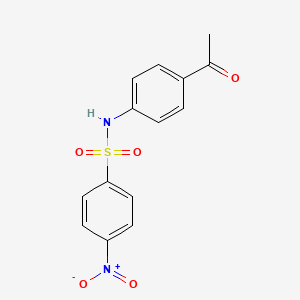
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11647923.png)
![(6Z)-6-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647933.png)
![(4Z)-1-(3,4-dimethylphenyl)-4-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11647942.png)
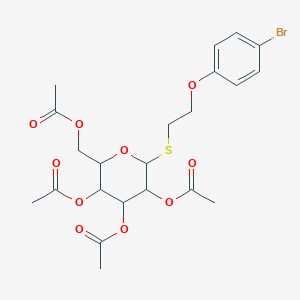
![1-benzyl-5-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11647948.png)
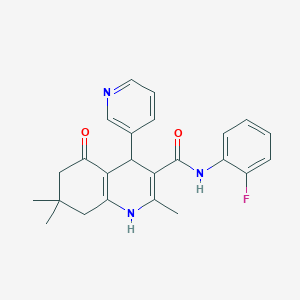
![4-cyano-4-phenylbutyl [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B11647966.png)
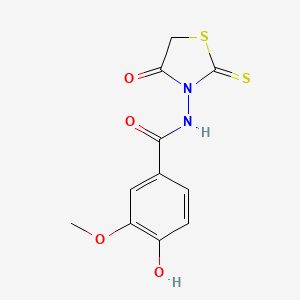
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647970.png)
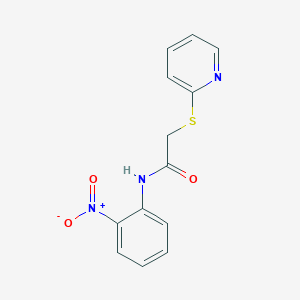
![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647984.png)
